molecular formula C15H10F3N3O2 B8153213 Benzyl 4-azido-2-(trifluoromethyl)benzoate

Benzyl 4-azido-2-(trifluoromethyl)benzoate

Cat. No.: B8153213
M. Wt: 321.25 g/mol
InChI Key: YXIJVZZVKBIRIS-UHFFFAOYSA-N
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Description

Benzyl 4-azido-2-(trifluoromethyl)benzoate is a chemical compound characterized by the presence of an azido group and a trifluoromethyl group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-azido-2-(trifluoromethyl)benzoate typically involves the introduction of the azido group and the trifluoromethyl group onto the benzoate structure. One common method involves the reaction of 4-azido-2-(trifluoromethyl)benzoic acid with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-azido-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products Formed

Scientific Research Applications

Benzyl 4-azido-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-azido-2-(trifluoromethyl)benzoate involves its ability to participate in various chemical reactions due to the presence of the azido and trifluoromethyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in medicinal chemistry. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the azido group allows for versatile chemical transformations .

Properties

IUPAC Name

benzyl 4-azido-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)13-8-11(20-21-19)6-7-12(13)14(22)23-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIJVZZVKBIRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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